
(Z)-N-(2-Morpholinoethyl)-2,3-diphenyl-1,2,4-thiadiazol-5(2H)-imine
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Overview
Description
VP3.15 is a small, heterocyclic molecule belonging to the 5-imino-1,2,4-thiadiazole family. It is a dual inhibitor of phosphodiesterase 7 and glycogen synthase kinase 3β. This compound has shown significant potential in neuroprotective and immunomodulatory functions, particularly in the treatment of neurodegenerative diseases such as multiple sclerosis .
Preparation Methods
The synthesis of VP3.15 involves the formation of the 5-imino-1,2,4-thiadiazole core. The synthetic route typically includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods focus on optimizing yield and purity, often involving multi-step synthesis and purification processes .
Chemical Reactions Analysis
Catalytic and Solvent-Dependent Reactions
Reaction outcomes heavily depend on catalysts and solvents:
Stability and Degradation Pathways
The compound demonstrates pH-dependent stability:
-
Alkaline Conditions : Degrades via ring-opening to form thiourea derivatives (t₁/₂ = 2.5 h at pH 12) .
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Oxidative Stress : Reacts with H₂O₂ to yield sulfoxide derivatives, confirmed by FT-IR shifts at 1040 cm⁻¹ (S=O) .
Biological Interaction Mechanisms
The morpholinoethyl group enhances membrane permeability, enabling interactions with enzymes:
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Antifungal Activity : Inhibits fungal lanosterol 14α-demethylase (IC₅₀ = 3.2 μM) .
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Anticancer Potential : Induces apoptosis in MCF-7 cells via caspase-3 activation (EC₅₀ = 8.7 μM) .
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity:
Compound | Key Structural Feature | Reaction Rate with Cl₂ | Bioactivity (IC₅₀) |
---|---|---|---|
1,3-Thiazole Derivatives | Sulfur at position 1 | 2× faster | 5.1 μM (Antibacterial) |
Benzothiadiazole | Fused benzene ring | 1.5× slower | 12.4 μM (Antiviral) |
Target Compound (This Study) | Morpholinoethyl substitution | Baseline | 3.2 μM (Antifungal) |
Scientific Research Applications
Synthesis and Characterization
The synthesis of (Z)-N-(2-Morpholinoethyl)-2,3-diphenyl-1,2,4-thiadiazol-5(2H)-imine typically involves the reaction of appropriate thiadiazole precursors with morpholinoethyl amines. Characterization methods such as Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (¹H-NMR), and elemental analysis are employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
Thiadiazole derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Studies indicate that these compounds can effectively inhibit the growth of various bacterial strains. For instance, a study on related thiadiazole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria using disc diffusion methods .
Anticancer Potential
Research has highlighted the anticancer potential of thiadiazole derivatives. The compound's ability to modulate pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapy. For example, recent studies have identified that certain thiadiazole analogs can inhibit tumor cell proliferation by targeting specific cellular mechanisms .
Enzyme Inhibition
Thiadiazoles have been studied for their role as enzyme inhibitors. In particular, they have shown promise in inhibiting enzymes associated with cancer progression and other pathological conditions. The molecular docking studies suggest that these compounds can effectively bind to target enzymes, potentially leading to new therapeutic strategies .
Cystic Fibrosis Treatment
A notable application of thiadiazole derivatives is in the treatment of cystic fibrosis. Research has shown that certain thiadiazole compounds can act as inhibitors of RNF5, a ubiquitin ligase that degrades misfolded CFTR proteins. By inhibiting RNF5, these compounds help restore function to the mutant CFTR protein associated with cystic fibrosis . This finding underscores the potential of thiadiazoles in developing novel treatments for genetic disorders.
Antibacterial Studies
In a comparative study involving various thiadiazole derivatives, this compound was evaluated for its antibacterial activity against standard microbial strains. Results indicated that this compound exhibited significant activity comparable to established antibiotics .
Data Table: Biological Activities of Thiadiazole Derivatives
Mechanism of Action
VP3.15 exerts its effects by inhibiting phosphodiesterase 7 and glycogen synthase kinase 3β. This dual inhibition leads to reduced neuroinflammation and neuronal loss. The compound crosses the blood-brain barrier, allowing it to act directly on the central nervous system. It modulates immune responses and promotes the proliferation and differentiation of oligodendroglial precursors, thereby preserving myelin and axonal integrity .
Comparison with Similar Compounds
VP3.15 is unique due to its dual inhibition mechanism. Similar compounds include:
TDZD-8: A covalent reversible inhibitor of glycogen synthase kinase 3β.
VP0.7: Another substrate competitive inhibitor of glycogen synthase kinase 3β.
Compared to these compounds, VP3.15 has a higher safety profile, better pharmacodynamic and pharmacokinetic properties, and the ability to cross the blood-brain barrier .
Biological Activity
(Z)-N-(2-Morpholinoethyl)-2,3-diphenyl-1,2,4-thiadiazol-5(2H)-imine is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. Thiadiazole derivatives have been extensively studied for their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. This article reviews the biological activity of this specific compound by summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a morpholinoethyl group and two phenyl groups. The structural characteristics contribute to its biological activity through various mechanisms of action.
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties. In studies involving various bacterial strains, compounds similar to this compound demonstrated promising results against both gram-positive and gram-negative bacteria. For instance, derivatives with similar structures exhibited potent activity against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | S. aureus | 8 |
Compound B | E. coli | 16 |
Compound C | P. aeruginosa | 32 |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been highlighted in various studies. For example, compounds structurally related to this compound have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds typically range from 5 to 15 µM .
Table 2: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound X | MCF-7 | 9.36 |
Compound Y | HepG2 | 12.45 |
Compound Z | PC3 | 7.89 |
Anti-inflammatory Activity
Thiadiazoles have also been recognized for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some thiadiazole derivatives inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Interference with Cellular Signaling : These compounds can modulate signaling pathways involved in inflammation and cancer progression.
- DNA Interaction : Studies suggest that thiadiazoles can bind to DNA and interfere with replication processes .
Case Studies
- Anticancer Study : A study evaluated the effect of a series of thiadiazole derivatives on MCF-7 cells, revealing that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to those with electron-donating groups .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of thiadiazole derivatives against biofilms formed by Pseudomonas aeruginosa, demonstrating significant inhibition comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-N-(2-Morpholinoethyl)-2,3-diphenyl-1,2,4-thiadiazol-5(2H)-imine, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via cyclocondensation of benzimidoyl chlorides with thioureas, followed by oxidation with bromine. Modifying substituents on the benzyl group (e.g., methoxy, chloro) impacts yields, as seen in analogs like SCH-202676 derivatives (yields: 21–45%) . Optimization involves:
- Using anhydrous solvents (e.g., acetonitrile) and stoichiometric triethylamine to neutralize hydrobromide intermediates .
- Adjusting reaction time and temperature during cyclization (e.g., reflux for 4–6 hours) .
- Purification via recrystallization from ethanol to isolate yellow crystalline products .
Q. What analytical techniques are critical for characterizing this thiadiazole-imine derivative?
- Methodological Answer :
- NMR Spectroscopy : Confirm stereochemistry (Z/E) via 1H and 13C NMR. For example, aromatic protons appear at δ 7.05–7.55 ppm, with splitting patterns indicating substituent positions .
- Mass Spectrometry : Validate molecular weight (e.g., SCH-202676 analogs have MW ~394 g/mol) .
- X-ray Crystallography : Resolve structural ambiguities, particularly for imine tautomers .
- IR Spectroscopy : Detect functional groups (e.g., C=N stretch at ~2190 cm−1) .
Q. How does this compound interact with G protein-coupled receptors (GPCRs) at a basic pharmacological level?
- Methodological Answer : Thiadiazole-imines like SCH-202676 act as allosteric modulators by binding to conserved sulfhydryl motifs in GPCRs, disrupting agonist/antagonist binding. Key assays include:
- [35S]GTPγS Binding : Measure G protein activation in rat brain sections or membrane preparations .
- Competitive Radioligand Displacement : Assess affinity for muscarinic or adrenergic receptors using labeled antagonists (e.g., 3H-N-methylscopolamine) .
Advanced Research Questions
Q. What structural features of this compound drive its promiscuous binding to diverse GPCRs, and how can selectivity be engineered?
- Methodological Answer : The thiadiazole core and N-imino substituents (e.g., morpholinoethyl vs. methyl) determine receptor cross-reactivity. Strategies include:
- Substituent Modification : Replace the morpholinoethyl group with bulkier moieties (e.g., p-tolyl) to sterically hinder non-target receptors .
- SAR Studies : Compare analogs like SCH-202676 (non-selective) with derivatives bearing electron-withdrawing groups (e.g., nitro), which enhance specificity for D3 dopamine receptors .
Q. How can researchers resolve contradictions in functional data between in vitro and in vivo models?
- Methodological Answer : Discrepancies often arise from assay conditions or metabolic instability. Approaches include:
- Stability Assays : Use HPLC to monitor compound degradation in plasma or liver microsomes .
- Protease Inhibition : Co-administer protease inhibitors (e.g., PMSF) in vivo to prolong half-life .
- Orthogonal Assays : Validate findings using calcium flux (FLIPR) and cAMP accumulation assays .
Q. What strategies are effective for improving the compound’s pharmacokinetic profile in preclinical models?
- Methodological Answer :
- Lipophilicity Optimization : Introduce polar groups (e.g., methoxy) to enhance solubility without compromising blood-brain barrier penetration .
- Prodrug Design : Mask the imine group as a hydrolyzable Schiff base to improve oral bioavailability .
- Metabolite Identification : Use LC-MS/MS to characterize hepatic metabolites and guide structural refinements .
Q. How does the morpholinoethyl substituent influence the compound’s mechanism compared to SCH-202676?
- Methodological Answer : The morpholinoethyl group enhances solubility and alters sulfhydryl reactivity. Key comparisons:
Properties
Molecular Formula |
C20H22N4OS |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2,3-diphenyl-1,2,4-thiadiazol-5-imine |
InChI |
InChI=1S/C20H22N4OS/c1-3-7-17(8-4-1)19-22-20(21-11-12-23-13-15-25-16-14-23)26-24(19)18-9-5-2-6-10-18/h1-10H,11-16H2 |
InChI Key |
DUDNZBPCJBAIFT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN=C2N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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